![molecular formula C22H26N4O2S B2840359 2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-morpholinophenyl)acetamide CAS No. 1351652-00-0](/img/structure/B2840359.png)

2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-morpholinophenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

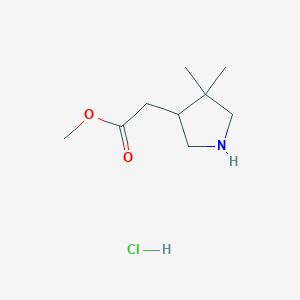

The compound appears to contain a benzo[d]thiazole core, which is a heterocyclic compound. Benzo[d]thiazoles have been extensively researched for use in photovoltaics or as fluorescent sensors . They are also part of many biologically active compounds and are used in the synthesis of various pharmaceuticals .

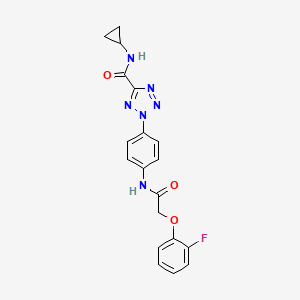

Molecular Structure Analysis

The benzo[d]thiazole core of the molecule is a bicyclic system consisting of a benzene ring fused to a thiazole ring. The dimethyl groups at positions 4 and 7 of the benzo[d]thiazole ring could potentially influence the electronic properties of the molecule .Chemical Reactions Analysis

Benzo[d]thiazoles can participate in various chemical reactions. They have been used as organophotocatalysts in visible-light catalysis . The specific reactivity of this compound would depend on the other functional groups present in the molecule.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Scientific Research Applications

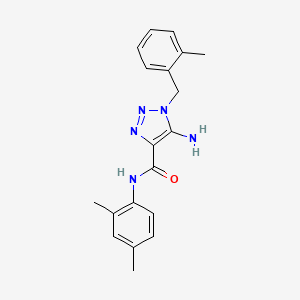

Anticancer Activity

The benzothiazole moiety in this compound has been investigated for its potential as an anticancer agent. Researchers have explored its ability to inhibit tumor cell growth and induce apoptosis. By targeting specific cellular pathways, it may offer promise in cancer therapy .

Anti-Inflammatory Properties

The compound’s structural features suggest anti-inflammatory potential. It could modulate inflammatory responses by interacting with enzymes like cyclooxygenase (COX) or lipoxygenase (LOX). Such activity may be beneficial in managing inflammatory diseases .

Antimicrobial Effects

The presence of a morpholine ring and benzothiazole group hints at antimicrobial properties. Researchers have studied its efficacy against bacteria, fungi, and even resistant strains. It might serve as a lead compound for novel antibiotics .

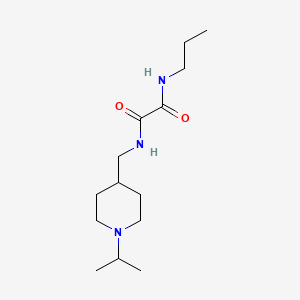

Neuroprotective Applications

Given its structural resemblance to certain neuroprotective agents, this compound has been evaluated for its ability to prevent neuronal damage. It could potentially mitigate oxidative stress, inflammation, or excitotoxicity in neurodegenerative conditions .

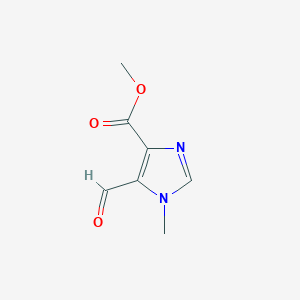

Photophysical Properties

The benzothiazole ring contributes to the compound’s photophysical behavior. Researchers have explored its fluorescence properties, which could find applications in imaging, sensors, or optoelectronic devices .

Pesticidal Activity

While less explored, the compound’s structure suggests it might exhibit pesticidal effects. Investigating its impact on pests and crop protection could be worthwhile .

Mechanism of Action

Future Directions

properties

IUPAC Name |

2-[(4,7-dimethyl-1,3-benzothiazol-2-yl)-methylamino]-N-(4-morpholin-4-ylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O2S/c1-15-4-5-16(2)21-20(15)24-22(29-21)25(3)14-19(27)23-17-6-8-18(9-7-17)26-10-12-28-13-11-26/h4-9H,10-14H2,1-3H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSHSIJVBPSBKAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)C)SC(=N2)N(C)CC(=O)NC3=CC=C(C=C3)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-morpholinophenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-N-[2-[3-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2840281.png)

![3-methyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2840283.png)

![[3-Chloro-4-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B2840287.png)

![2-(2,3-Dimethylphenoxy)-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]propanamide](/img/structure/B2840288.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2840290.png)

![6-(4-Bromo-2-fluorophenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2840292.png)

![[(1,3-Dioxoisoindol-2-yl)methylsulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B2840294.png)

![9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B2840299.png)